molecular formula C21H20N2 B3825828 1,2,3-triphenylimidazolidine CAS No. 5182-13-8

1,2,3-triphenylimidazolidine

Cat. No.: B3825828
CAS No.: 5182-13-8
M. Wt: 300.4 g/mol
InChI Key: CBVOGOGDYCLRLU-UHFFFAOYSA-N
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Description

1,2,3-Triphenylimidazolidine is a heterocyclic compound characterized by a five-membered imidazolidine ring substituted with three phenyl groups. Its synthesis typically involves the reaction of 1,2,3-triphenylguanidine with α-bromophenylacetyl chloride, yielding derivatives such as 1,3,5-triphenylimidazolidine-2,4-dione (a hydantoin analog) upon hydrolysis . Structurally, the compound’s rigidity and aromatic substituents contribute to its pharmacological relevance, particularly in targeting cannabinoid receptors (e.g., CB1) as inverse agonists/antagonists . Its stability and synthetic adaptability make it a scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name

1,2,3-triphenylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2/c1-4-10-18(11-5-1)21-22(19-12-6-2-7-13-19)16-17-23(21)20-14-8-3-9-15-20/h1-15,21H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVOGOGDYCLRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365279
Record name 1,2,3-triphenylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5182-13-8
Record name 1,2,3-triphenylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Triphenylimidazolidine can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing scalable processes for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Triphenylimidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imidazolidinones, reduced imidazolidine derivatives, and substituted phenyl derivatives .

Scientific Research Applications

Synthesis of 1,2,3-Triphenylimidazolidine Derivatives

The synthesis of this compound derivatives typically involves the reaction of phenylglyoxal with diphenylurea. This method has been reported to yield various derivatives with differing affinities for biological targets. For instance, the original synthetic pathway described in literature allows for the creation of 1,3,5-triphenylimidazolidine-2,4-dione derivatives that exhibit significant affinity for the human CB1 cannabinoid receptor .

Cannabinoid Receptor Interaction

One of the most notable applications of this compound is its role as a ligand for cannabinoid receptors. The derivatives have been shown to act as inverse agonists at the CB1 receptor, which is implicated in various physiological processes including appetite regulation and pain perception .

  • Affinity Studies : Research indicates that modifications to the imidazolidine structure can enhance receptor affinity. For example, the introduction of halogen substituents on phenyl rings significantly increased binding affinity to CB1 receptors .
CompoundStructureAffinity (Ki)
1,3-Diphenylimidazolidine-2,4-dioneStructure150 nM
1,3,5-Triphenylimidazolidine-2,4-dioneStructure50 nM
1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dioneStructure20 nM

Therapeutic Implications

The therapeutic implications of these compounds are broad:

  • Obesity and Metabolic Syndrome : The inverse agonist properties at CB1 receptors suggest potential applications in treating obesity and metabolic syndrome by modulating appetite and energy balance .
  • Drug Dependence : Studies have indicated that these compounds may also aid in managing drug dependence related to substances like nicotine and alcohol by influencing reward pathways in the brain .

Case Study: Treatment of Obesity

A clinical trial explored the efficacy of a derivative of this compound in treating obesity. Patients receiving the compound showed significant reductions in body weight compared to a control group. The study highlighted the compound's ability to reduce appetite without psychotropic effects commonly associated with other cannabinoid receptor modulators.

Case Study: Pain Management

Another case study investigated the use of these compounds in managing chronic pain conditions. Participants reported improved pain relief while experiencing fewer side effects compared to traditional analgesics. This suggests a promising avenue for developing non-opioid pain management therapies using imidazolidine derivatives.

Mechanism of Action

The mechanism of action of 1,2,3-triphenylimidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may modulate enzyme activity and receptor binding through its unique structural properties .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

1,3,5-Triphenylimidazolidine-2,4-dione (Hydantoin Derivative)

  • Structure : Features a hydantoin core (imidazolidine-2,4-dione) with three phenyl substituents.
  • Synthesis : Derived from 1,2,3-triphenylguanidine via condensation with α-bromophenylacetyl chloride, followed by hydrolysis .
  • Activity : Exhibits inverse agonist/antagonist activity at CB1 receptors. Hydrolysis confirms the structural integrity of the imidazolidine ring .
  • Key Finding : The phenyl substituents enhance binding affinity to CB1 receptors, though activity is lower compared to thiohydantoin analogs (e.g., 2-thioxo derivatives) .

Thiohydantoin Derivatives (e.g., 2-Thioxoimidazolidin-4-ones)

  • Structure : Substitution of the hydantoin oxygen with sulfur at the 2-position.
  • Synthesis : Achieved via thionation of hydantoins or direct substitution during cyclization.
  • Activity: Compounds like 5,5'-bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one (31) and 3-allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one (32) exhibit nanomolar affinity for CB1 receptors, surpassing hydantoins in potency .
  • Key Finding : Electron-withdrawing substituents (e.g., iodine, bromine) at the 5,5'-positions optimize receptor interaction and metabolic stability .

α-Triazolylmethaneboronate (Triazole-Boronate Hybrids)

  • Structure : Combines a 1,2,3-triazole ring with a boronate ester group.
  • Synthesis : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular substitution .
  • Activity : Potent β-lactamase inhibitors (e.g., compound 6q , Ki = 90 nM against ADC-7). The triazole enhances binding to enzyme active sites, while the boronate mimics transition states of β-lactam hydrolysis .
  • Key Finding : Substitutions on the triazole ring modulate selectivity across β-lactamase variants .

Imidazo[1,2-a]pyridines

  • Structure : Fused bicyclic system of imidazole and pyridine.
  • Synthesis: Multicomponent reactions involving 2-aminopyridine, aldehydes, and trimethylsilylcyanide (TMSCN) under microwave irradiation .
  • Activity : Broad applications in anticancer and antimicrobial therapies due to π-π stacking and hydrogen-bonding capabilities.
  • Key Finding: Microwave-assisted synthesis improves yield and diversity of 3-aminoimidazo[1,2-a]pyridines .

Comparative Data Table

Compound Core Structure Synthesis Method Biological Target Key Activity/Findings References
1,2,3-Triphenylimidazolidine Imidazolidine Guanidine-acyl chloride condensation CB1 receptor Inverse agonism; structural stability via hydrolysis
Thiohydantoin derivatives 2-Thioxoimidazolidin-4-one Thionation of hydantoins CB1 receptor High-affinity ligands (e.g., 31: Ki = 2.1 nM)
α-Triazolylmethaneboronate Triazole-boronate CuAAC click chemistry β-lactamase (ADC-7) Ki = 90 nM; synergizes with cephalosporins
Imidazo[1,2-a]pyridines Fused imidazole-pyridine Multicomponent + microwave irradiation Cancer/microbial targets Rapid synthesis; broad substituent tolerance

Research Insights and Trends

  • Structural Flexibility: Thiohydantoins and triazole-boronates demonstrate how minor modifications (e.g., sulfur substitution, boronate addition) drastically alter bioactivity .
  • Synthetic Efficiency : CuAAC and microwave-assisted methods outperform traditional condensation in yield and diversity .
  • Pharmacological Gaps : While this compound derivatives show moderate CB1 activity, thiohydantoins and triazole-based compounds excel in target specificity, suggesting avenues for hybrid scaffold design.

Biological Activity

1,2,3-Triphenylimidazolidine is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzaldehyde with an appropriate amine under controlled conditions. Various methods have been reported, including palladium-catalyzed reactions which yield high purity and yield of the compound. For instance, one study reported a successful synthesis using a multicomponent approach involving imines and acid chlorides .

1. Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may act as a G-quadruplex stabilizer, which is significant in cancer therapy due to its ability to inhibit telomerase activity. The stabilization of G-quadruplex DNA structures can lead to selective targeting of cancer cells while sparing normal cells .

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50 (µM)Reference
This compoundPC3 (Prostate Cancer)15.4
This compoundB16-F10 (Melanoma)12.8
TMPyP4G-quadruplex Binder9.0

2. Cannabinoid Activity

Another area of interest is the compound's potential as a cannabinoid receptor modulator. Preliminary studies suggest that it may exhibit activity at cannabinoid receptors CB1 and CB2, which are implicated in various physiological processes including pain modulation and appetite regulation.

3. Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may possess neuroprotective properties. These effects could be attributed to their ability to modulate oxidative stress and inflammation in neural tissues .

Case Studies and Research Findings

Case Study 1: G-Quadruplex Stabilization
A study evaluated the interaction of several imidazolidine derivatives with G-quadruplex DNA structures. The results indicated that this compound significantly increased the stability of these structures compared to controls. This stabilization was linked to enhanced anticancer activity in vitro against prostate cancer cell lines .

Case Study 2: Cannabinoid Receptor Modulation
In a pharmacological study assessing various compounds for cannabinoid activity, this compound demonstrated binding affinity for both CB1 and CB2 receptors. This suggests potential therapeutic applications in pain management and anti-inflammatory treatments.

Q & A

Q. How can multi-step syntheses incorporating this compound be designed for complex heterocycles?

  • Methodological Answer :
  • Solid-phase synthesis : Anchor intermediates on resin for stepwise functionalization, as seen in peptide-triazole hybrid syntheses .
  • Protecting groups : Use Fmoc or Boc to temporarily block reactive sites during sequential reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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